molecular formula C12H19NO4 B13760088 3,3'-(Phenylimino)bispropane-1,2-diol CAS No. 57302-22-4

3,3'-(Phenylimino)bispropane-1,2-diol

Cat. No.: B13760088
CAS No.: 57302-22-4
M. Wt: 241.28 g/mol
InChI Key: ZLWISTXMEPFPSK-UHFFFAOYSA-N
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Description

3,3’-(Phenylimino)bispropane-1,2-diol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.284 g/mol. It is also known by its IUPAC name, 3-[N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol. This compound is characterized by the presence of a phenylimino group attached to a bispropane-1,2-diol structure, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Phenylimino)bispropane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with aniline under specific conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the phenylimino group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3,3’-(Phenylimino)bispropane-1,2-diol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Phenylimino)bispropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The phenylimino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

3,3’-(Phenylimino)bispropane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Phenylimino)bispropane-1,2-diol involves its interaction with specific molecular targets and pathways. The phenylimino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function . These interactions contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Phenylimino)dipropane-1,2-diol
  • N-(2,3-dihydroxypropyl)aniline

Uniqueness

3,3’-(Phenylimino)bispropane-1,2-diol stands out due to its unique combination of a phenylimino group and bispropane-1,2-diol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

57302-22-4

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-[N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol

InChI

InChI=1S/C12H19NO4/c14-8-11(16)6-13(7-12(17)9-15)10-4-2-1-3-5-10/h1-5,11-12,14-17H,6-9H2

InChI Key

ZLWISTXMEPFPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(CO)O)CC(CO)O

Origin of Product

United States

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